molecular formula C10H13N5O5 B12058198 8-Hydroxy-2-desoxyguanosine

8-Hydroxy-2-desoxyguanosine

Cat. No.: B12058198
M. Wt: 283.24 g/mol
InChI Key: HCAJQHYUCKICQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-2-desoxyguanosine typically involves the hydroxylation of 2-desoxyguanosine. This can be achieved through various oxidative processes, often utilizing reactive oxygen species (ROS) or specific oxidizing agents. One common method involves the use of Fenton’s reagent, which generates hydroxyl radicals that react with 2-desoxyguanosine to form this compound .

Industrial Production Methods: Industrial production of this compound often employs high-performance liquid chromatography (HPLC) for purification and quantification. Solid-phase extraction techniques are also used to isolate the compound from biological samples, ensuring high purity and yield .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O5/c11-9-13-7-6(8(18)14-9)12-10(19)15(7)5-1-3(17)4(2-16)20-5/h3-5,16-17H,1-2H2,(H,12,19)(H3,11,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAJQHYUCKICQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)NC2=O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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